molecular formula C9H14O B13016481 (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone

(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone

Cat. No.: B13016481
M. Wt: 138.21 g/mol
InChI Key: LYGHDUWHUIHJTJ-QPJJXVBHSA-N
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Description

(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a butenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone typically involves the following steps:

    Formation of the cyclobutanone ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.

    Introduction of the butenyl group: The butenyl group can be introduced via a Heck reaction, where a palladium-catalyzed coupling between an alkene and an aryl or vinyl halide occurs.

    Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using a methyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(But-2-EN-2-YL)-2-methylcyclopentanone: Similar structure but with a cyclopentanone ring.

    (E)-2-(But-2-EN-2-YL)-2-methylcyclohexanone: Similar structure but with a cyclohexanone ring.

    (E)-2-(But-2-EN-2-YL)-2-methylcyclopropanone: Similar structure but with a cyclopropanone ring.

Uniqueness

(E)-2-(But-2-EN-2-YL)-2-methylcyclobutanone is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-[(E)-but-2-en-2-yl]-2-methylcyclobutan-1-one

InChI

InChI=1S/C9H14O/c1-4-7(2)9(3)6-5-8(9)10/h4H,5-6H2,1-3H3/b7-4+

InChI Key

LYGHDUWHUIHJTJ-QPJJXVBHSA-N

Isomeric SMILES

C/C=C(\C)/C1(CCC1=O)C

Canonical SMILES

CC=C(C)C1(CCC1=O)C

Origin of Product

United States

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